3-ethyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
3-ethyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of 3-ethyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-ethyl-1H-[1,2,3]triazole-4-carboxamide with naphthalen-1-ylamine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and heating to temperatures around 100-150°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
3-ethyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) and copper sulfate (CuSO₄) . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazolopyrimidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-ethyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, molecular docking studies have indicated that the compound can bind to the active sites of these kinases, further elucidating its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 3-ethyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine include other triazolopyrimidine derivatives such as:
- 5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-N-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 2,2’-((5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl)bis(ethan-1-ol)
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties . The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6/c1-2-22-16-14(20-21-22)15(17-10-18-16)19-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJGSDMYCZHQDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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